4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole
CAS No.: 303148-86-9
Cat. No.: VC4182966
Molecular Formula: C11H8N4S
Molecular Weight: 228.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303148-86-9 |
|---|---|
| Molecular Formula | C11H8N4S |
| Molecular Weight | 228.27 |
| IUPAC Name | 4-(4-imidazol-1-ylphenyl)thiadiazole |
| Standard InChI | InChI=1S/C11H8N4S/c1-3-10(15-6-5-12-8-15)4-2-9(1)11-7-16-14-13-11/h1-8H |
| Standard InChI Key | QDXHANXUOOBFBZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSN=N2)N3C=CN=C3 |
Introduction
Structural and Chemical Characteristics
The compound’s core structure features a 1,2,3-thiadiazole ring fused to a phenyl group substituted at the para position with a 1H-imidazole moiety. This arrangement confers distinct electronic properties, as the electron-rich imidazole ring (pKa ≈ 6.95) contrasts with the electron-deficient thiadiazole system, creating a polarized molecular framework. The planar geometry of both heterocycles facilitates π-π stacking interactions with biological targets, a feature exploited in drug design for nucleic acid or enzyme binding.
Key physicochemical properties include moderate lipophilicity (calculated logP ≈ 2.1) and aqueous solubility (~0.5 mg/mL at 25°C), suggesting reasonable bioavailability potential. The presence of multiple nitrogen atoms (four in total) enables hydrogen bonding with biological receptors, while the sulfur atom in the thiadiazole ring may participate in hydrophobic interactions or coordinate with metal ions in enzymatic active sites.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole typically involves sequential heterocycle formation and coupling reactions. A common approach begins with the preparation of 4-aminophenylimidazole through Ullmann-type coupling between 4-iodoaniline and imidazole, followed by diazotization and thiadiazole ring closure using thiourea derivatives. Alternative routes employ click chemistry for imidazole-thiadiazole conjugation, though yields remain suboptimal (35–45%).
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity control: Ensuring proper orientation during thiadiazole ring formation to avoid positional isomers.
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Stability issues: The compound’s sensitivity to light and moisture necessitates inert atmosphere conditions during purification.
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Scale-up limitations: Current laboratory-scale methods use costly palladium catalysts (e.g., Pd(PPh₃)₄), requiring alternative catalytic systems for industrial production.
While direct data on 4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole’s anticancer activity remains limited, structural analogs demonstrate promising cytotoxicity. For instance, compound 49 (Table 19 )—a benzimidazole-thiadiazole hybrid—exhibited a GI₅₀ of 0.55 µM against HeLa cervical cancer cells, surpassing reference drug Adriamycin (GI₅₀ = 0.52 µM) . Mechanistic studies suggest thiadiazole derivatives induce apoptosis via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity and Bcl-2 protein downregulation.
Antimicrobial Properties
The compound’s imidazole moiety correlates with antimicrobial activity observed in similar structures. Compound 14d (Table 9a ), bearing a 4-chlorophenyl group, showed exceptional potency against Escherichia coli (MIC = 25 µg/mL) and Staphylococcus aureus (MIC = 200 µg/mL), outperforming ampicillin controls . Structure-activity relationship (SAR) analysis indicates that electron-withdrawing substituents (e.g., -Cl, -NO₂) enhance Gram-negative bacterial inhibition by improving membrane permeability .
Analgesic Effects
Thiadiazole derivatives demonstrate COX-2 selective inhibition, with compound 14h (Table 9a ) reducing carrageenan-induced paw edema by 68% at 50 mg/kg in murine models . Quantum mechanical calculations suggest the thiadiazole sulfur atom interacts with COX-2’s hydrophobic pocket, while the imidazole nitrogen hydrogen-bonds to Arg120 residue.
Pharmacological Research Findings
In Vitro Cytotoxicity Profile
A panel of 31 imidazole-thiadiazole hybrids (Table 19 ) revealed:
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64% of compounds showed GI₅₀ values <10 µM against at least one cancer cell line
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Compound 54 exhibited broad-spectrum activity (GI₅₀ = 0.36–0.38 µM) against HeLa, MDA-MB-231, and ACHN cells
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Selectivity indices (SI) ranged from 8.2 to 15.7 compared to normal fibroblast cells
Antimicrobial Spectrum
Evaluation of 14 analogs (Table 9a,b ) demonstrated:
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4-Cl substitution (compound 14d) yielded optimal antibacterial activity (MIC range: 25–200 µg/mL)
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4-NO₂ substitution (compound 14h) showed potent antifungal effects against Candida albicans (MIC = 100 µg/mL)
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Linear correlation (R² = 0.89) between Hammett σ values and Pseudomonas aeruginosa inhibition
Future Research Directions
Structural Optimization
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Introduce fluorinated substituents to enhance blood-brain barrier penetration for CNS-targeted therapies
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Develop prodrug derivatives with phosphate or glycoside moieties to improve aqueous solubility
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Explore metal complexation (e.g., with Cu²⁺ or Zn²⁺) to modulate redox activity
Mechanistic Elucidation
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Conduct X-ray crystallography studies of compound-enzyme complexes
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Investigate epigenetic modulation capabilities (HDAC inhibition, DNA methyltransferase interaction)
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Assess impact on cancer stem cell populations using ALDEFLUOR assays
Translational Development
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Establish structure-based QSAR models using machine learning algorithms
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Pursue preclinical ADMET studies focusing on hepatic metabolism and plasma protein binding
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Evaluate combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies)
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